3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine
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Overview
Description
3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine is a heterocyclic compound that features both a pyran and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine typically involves the reaction of dihydropyran with piperidine under specific conditions. One common method involves the use of a catalyst such as molecular iodine to facilitate the reaction . The reaction is typically carried out under solvent-free conditions at ambient temperature, making it a practical and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of any impurities.
Chemical Reactions Analysis
Types of Reactions
3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyran-4-one derivatives, while reduction can produce tetrahydropyran derivatives .
Scientific Research Applications
3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with similar structural features but lacking the piperidine ring.
2,3-Dihydro-4H-pyran: Another isomer with a different arrangement of the double bond.
Uniqueness
3-[Dihydro-2H-pyran-4(3H)-ylidene]piperidine is unique due to the presence of both pyran and piperidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(oxan-4-ylidene)piperidine |
InChI |
InChI=1S/C10H17NO/c1-2-10(8-11-5-1)9-3-6-12-7-4-9/h11H,1-8H2 |
InChI Key |
MKCPLTAAANOOQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2CCOCC2)CNC1 |
Origin of Product |
United States |
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